2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
The compound “2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” belongs to a class of compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .
Synthesis Analysis
The synthesis of thiazole derivatives involves a sequence of functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%) .Molecular Structure Analysis
The molecular structures of thiazole derivatives were determined by 1H NMR, 13C NMR, and X-ray analysis . The IR spectrum showed peaks at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) .Chemical Reactions Analysis
Thiazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Physical and Chemical Properties Analysis
The physical properties of thiazole derivatives can be determined by various spectroscopic techniques. For instance, the melting point of a synthesized thiazole derivative was found to be 230–232 °C .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound is involved in research focused on the design, synthesis, and pharmacological evaluation of analogs aimed at inhibiting specific enzymes or pathways. For instance, analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), have been synthesized to improve drug-like properties and evaluated for their potential to attenuate the growth of certain cancer cells both in vitro and in mouse models. This highlights the compound's relevance in cancer research and drug development processes (Shukla et al., 2012).
Antimicrobial and Antifungal Activities
Another aspect of its application includes the synthesis of thiazole compounds displaying significant antimicrobial and antifungal activities. Compounds synthesized by reacting 4-phenyl-2-mercaptothiazole with N-substituted 4-chloracetamides have shown promising results against various bacterial and fungal strains, underscoring the compound's potential in developing new antimicrobial agents (Mahajan et al., 2008).
Anticancer Evaluation
Furthermore, research into the synthesis of new thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, aims to explore their potential as anticancer agents. These compounds have been synthesized and evaluated for their antimicrobial activity, contributing to the search for novel therapeutic options in cancer treatment (Baviskar et al., 2013).
Insecticidal Assessment
Research also extends to the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal assessment against agricultural pests like the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential application in developing safer, more effective pesticides (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Thus, the compound’s interaction with its targets could be influenced by the MEP surface of its thiazole ring.
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a class of compounds similar to the one , have been reported to possess a broad spectrum of pharmacological activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that this compound may also have a wide range of molecular and cellular effects.
Safety and Hazards
While thiazole derivatives have shown promising biological activities, their safety and potential hazards need to be thoroughly evaluated during drug development. It’s important to note that while some thiazole derivatives have been approved for use in humans, others may have potential side effects or toxicities that need to be carefully assessed .
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-6-5-9-17(12-15)20-23-21-25(24-20)18(14-27-21)10-11-22-19(26)13-16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZVRFDQFIXXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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